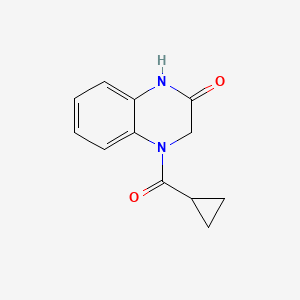

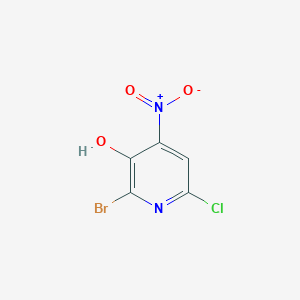

![molecular formula C14H16ClNO B2656591 N-(3-Chlorophenyl)bicyclo[4.1.0]heptane-7-carboxamide CAS No. 2306195-65-1](/img/structure/B2656591.png)

N-(3-Chlorophenyl)bicyclo[4.1.0]heptane-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

BA-53038B est un composé de petite molécule connu sous le nom de modulateur allostérique de la protéine de cœur du virus de l'hépatite B (VHB). Il cible la protéine de cœur du VHB et module l'assemblage de la capside virale. Ce composé a montré une activité antivirale significative contre le VHB, ce qui en fait un candidat prometteur pour le traitement de l'hépatite B chronique .

Méthodes De Préparation

La synthèse de BA-53038B implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions subséquentes pour former le produit final. Les voies de synthèse spécifiques et les conditions de réaction sont exclusives et non divulguées publiquement.

Analyse Des Réactions Chimiques

BA-53038B subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : BA-53038B peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants : Les réactions impliquent généralement des réactifs courants tels que des agents oxydants, des agents réducteurs et des catalyseurs dans des conditions de température et de pression contrôlées.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de BA-53038B avec des groupes fonctionnels modifiés

Applications de la recherche scientifique

BA-53038B a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme un composé outil pour étudier l'assemblage et le désassemblage des capsides virales.

Biologie : Le composé est utilisé pour étudier les mécanismes moléculaires de la réplication du VHB et le rôle de la protéine de cœur dans le cycle de vie viral.

Médecine : BA-53038B est étudié comme un agent thérapeutique potentiel pour le traitement de l'hépatite B chronique. Il a montré une activité antivirale prometteuse lors d'études précliniques.

Industrie : Le composé est utilisé dans le développement de médicaments antiviraux et comme composé de référence dans le criblage de nouveaux agents antiviraux

Mécanisme d'action

BA-53038B exerce ses effets en se liant à la poche hydrophobe de la protéine de cœur du VHB. Cette liaison induit des changements conformationnels dans la protéine de cœur, conduisant à l'assemblage de capsides vides avec une mobilité électrophorétique modifiée. Le composé inhibe l'encapsulation de l'ARN pré-génomique (pgARN) dans les nucléocapsides, supprimant ainsi la réplication de l'ADN viral. Les cibles moléculaires et les voies impliquées comprennent les dimères de la protéine de cœur et la poche hydrophobe où BA-53038B se lie .

Applications De Recherche Scientifique

BA-53038B has several scientific research applications, including:

Chemistry: It is used as a tool compound to study the assembly and disassembly of viral capsids.

Biology: The compound is used to investigate the molecular mechanisms of HBV replication and the role of core protein in the viral life cycle.

Medicine: BA-53038B is being explored as a potential therapeutic agent for the treatment of chronic hepatitis B. It has shown promising antiviral activity in preclinical studies.

Industry: The compound is used in the development of antiviral drugs and as a reference compound in the screening of new antiviral agents

Mécanisme D'action

BA-53038B exerts its effects by binding to the hydrophobic pocket of the HBV core protein. This binding induces conformational changes in the core protein, leading to the assembly of empty capsids with altered electrophoretic mobility. The compound inhibits the encapsidation of pregenomic RNA (pgRNA) into nucleocapsids, thereby suppressing viral DNA replication. The molecular targets and pathways involved include the core protein dimers and the hydrophobic pocket where BA-53038B binds .

Comparaison Avec Des Composés Similaires

BA-53038B est unique par rapport à d'autres composés similaires en raison de son mécanisme d'action distinct et de sa capacité à induire la formation de capsides vides avec une mobilité électrophorétique plus lente. Des composés similaires comprennent :

Dihydropyrimidines hétérocycliques (HAP) : Ces composés ciblent également la protéine de cœur du VHB mais induisent la formation de polymères non-capsidiques.

Phénylpropénamides : Ces composés induisent l'assemblage de capsides vides avec une mobilité électrophorétique plus rapide.

Sulfamoylbenzamides : Ces composés ont un mécanisme d'action similaire mais diffèrent par leur structure chimique et leur puissance

BA-53038B se démarque par sa capacité unique à moduler l'assemblage de la capside d'une manière distincte, ce qui en fait un outil précieux dans l'étude et le traitement du VHB .

Propriétés

IUPAC Name |

N-(3-chlorophenyl)bicyclo[4.1.0]heptane-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO/c15-9-4-3-5-10(8-9)16-14(17)13-11-6-1-2-7-12(11)13/h3-5,8,11-13H,1-2,6-7H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCICHYECNOTGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C2C(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2-Fluoroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile](/img/structure/B2656513.png)

![(2S)-2-Amino-1-[3-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B2656514.png)

![1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2656515.png)

![2-bromo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2656517.png)

![3-(2-bromophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]propanamide](/img/structure/B2656524.png)

![3-(3,4-dichlorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide](/img/structure/B2656525.png)

![2-Ethyl-5-((3-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2656529.png)

![2-phenethyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/new.no-structure.jpg)